molecular formula C18H12N2O6 B134378 N,N'-(Ethylenedioxy)di-phthalimide CAS No. 6437-67-8

N,N'-(Ethylenedioxy)di-phthalimide

Cat. No.: B134378
CAS No.: 6437-67-8
M. Wt: 352.3 g/mol
InChI Key: CDKMESCTNMNHID-UHFFFAOYSA-N
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Description

2,2’-(Ethane-1,2-diylbis(oxy))bis(isoindoline-1,3-dione) is an organic compound characterized by its unique structure, which includes two isoindoline-1,3-dione groups connected by an ethane-1,2-diylbis(oxy) linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(Ethane-1,2-diylbis(oxy))bis(isoindoline-1,3-dione) typically involves the reaction of isoindoline-1,3-dione with ethylene glycol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

Isoindoline-1,3-dione+Ethylene glycolCatalyst2,2’-(Ethane-1,2-diylbis(oxy))bis(isoindoline-1,3-dione)\text{Isoindoline-1,3-dione} + \text{Ethylene glycol} \xrightarrow{\text{Catalyst}} \text{N,N'-(Ethylenedioxy)di-phthalimide} Isoindoline-1,3-dione+Ethylene glycolCatalyst​2,2’-(Ethane-1,2-diylbis(oxy))bis(isoindoline-1,3-dione)

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reactants and advanced purification techniques ensures the production of high-quality 2,2’-(Ethane-1,2-diylbis(oxy))bis(isoindoline-1,3-dione).

Chemical Reactions Analysis

Types of Reactions

2,2’-(Ethane-1,2-diylbis(oxy))bis(isoindoline-1,3-dione) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield hydroxy derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

    Oxidation: Quinones

    Reduction: Hydroxy derivatives

    Substitution: Functionalized isoindoline derivatives

Scientific Research Applications

2,2’-(Ethane-1,2-diylbis(oxy))bis(isoindoline-1,3-dione) has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its use in drug delivery systems and as a pharmaceutical intermediate.

    Industry: Utilized in the production of high-performance polymers and materials with specific mechanical and thermal properties.

Mechanism of Action

The mechanism of action of 2,2’-(Ethane-1,2-diylbis(oxy))bis(isoindoline-1,3-dione) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-(Ethylenedioxy)diethyl acetate
  • 2,2’-(Ethylenebis(oxy))bis(isoindoline-1,3-dione)
  • 2,2’-(Ethylenedioxydi)bis(isoindoline-1,3-dione)

Uniqueness

2,2’-(Ethane-1,2-diylbis(oxy))bis(isoindoline-1,3-dione) stands out due to its unique ethane-1,2-diylbis(oxy) linker, which imparts specific chemical and physical properties. This structural feature enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[2-(1,3-dioxoisoindol-2-yl)oxyethoxy]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O6/c21-15-11-5-1-2-6-12(11)16(22)19(15)25-9-10-26-20-17(23)13-7-3-4-8-14(13)18(20)24/h1-8H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDKMESCTNMNHID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)OCCON3C(=O)C4=CC=CC=C4C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10367237
Record name MS-0459
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10367237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6437-67-8
Record name MS-0459
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10367237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N'-(ETHYLENEDIOXY)DIPHTHALIMIDE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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